molecular formula C11H11N3O2 B1469750 methyl 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate CAS No. 676479-88-2

methyl 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate

Cat. No.: B1469750
CAS No.: 676479-88-2
M. Wt: 217.22 g/mol
InChI Key: JCNCQTNBRWZPQQ-UHFFFAOYSA-N
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Description

Methyl 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(3-pyridin-2-ylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)8-14-7-5-10(13-14)9-4-2-3-6-12-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNCQTNBRWZPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC(=N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856633
Record name Methyl [3-(pyridin-2-yl)-1H-pyrazol-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676479-88-2
Record name Methyl [3-(pyridin-2-yl)-1H-pyrazol-1-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is methyl 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate formed and what is its role in the studied copper(II) complexes?

A1: this compound (mpypzacac) is formed in situ through a copper(II)-catalyzed dehydrative esterification reaction between acetic acid and the 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid (pypzacacH) ligand []. This mpypzacac ligand then coordinates to copper(II) ions, acting as a chelating ligand in the formation of dinuclear copper(II) complexes. These complexes demonstrate catalytic activity in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in aqueous solutions [].

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